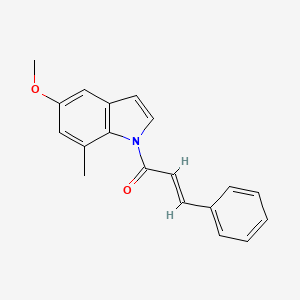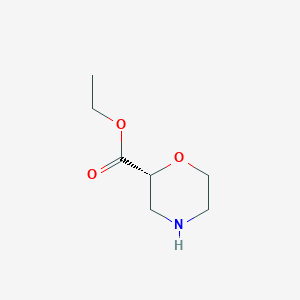
Ethyl (R)-morpholine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-morpholine-2-carboxylate is an organic compound that belongs to the class of esters It is derived from morpholine, a heterocyclic amine, and ethyl carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl ®-morpholine-2-carboxylate can be synthesized through the esterification of ®-morpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-morpholine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-morpholine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-morpholine-2-carboxylic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: ®-morpholine-2-carboxylic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl ®-morpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl ®-morpholine-2-carboxylate involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release ®-morpholine-2-carboxylic acid, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as drug development or enzyme studies.
Comparaison Avec Des Composés Similaires
Ethyl ®-morpholine-2-carboxylate can be compared with other similar compounds such as:
Methyl ®-morpholine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (S)-morpholine-2-carboxylate: The enantiomer of ethyl ®-morpholine-2-carboxylate.
Ethyl ®-pyrrolidine-2-carboxylate: Similar ester but derived from pyrrolidine instead of morpholine.
The uniqueness of ethyl ®-morpholine-2-carboxylate lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
ethyl (2R)-morpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
PTWKMUDNOPBYJO-ZCFIWIBFSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CNCCO1 |
SMILES canonique |
CCOC(=O)C1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




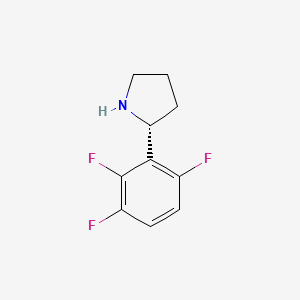

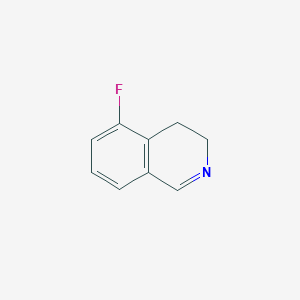
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)

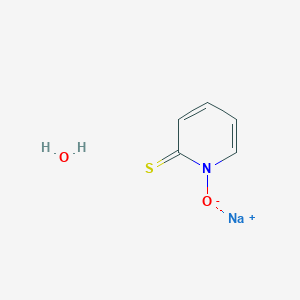
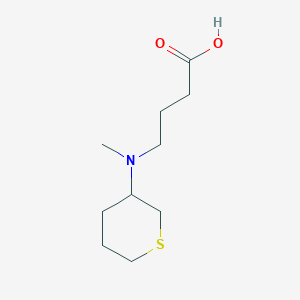

![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)

